2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2- and 5-positions with a 4-methylphenyl group and a 2-(methylsulfanyl)phenyl group, respectively. The methylsulfanyl (SMe) substituent introduces moderate electron-donating properties and structural flexibility, which may influence its pharmacological and physicochemical behavior . This compound belongs to a class of 1,3,4-oxadiazoles known for diverse biological activities, including anticancer, antibacterial, and fungicidal effects, as observed in structurally related analogs .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-7-9-12(10-8-11)15-17-18-16(19-15)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJFMSBVPGSJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reaction temperatures, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that oxadiazole derivatives exhibit promising antimicrobial activity. For instance, compounds structurally similar to 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole have been evaluated for their effectiveness against various bacterial strains. A study reported that certain oxadiazole derivatives displayed significant antibacterial activity, suggesting the potential for developing new antimicrobial agents .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of oxadiazole derivatives. In vitro assays indicated that compounds with similar structures could inhibit inflammatory mediators and pathways effectively. For example, some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac . This suggests that 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole may also possess similar anti-inflammatory capabilities.
Anticancer Activity
Oxadiazoles are known for their anticancer properties. The compound 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives can block key enzymes involved in cancer progression, such as telomerase and topoisomerase . The cytotoxicity of these compounds was assessed using MTT assays against various cancer cell lines.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal applications, the compound may inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing disease progression.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-methylphenyl group at position 2 is electron-donating, contrasting with nitro (NO₂) or chloro (Cl) substituents in compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV), which exhibit enhanced CNS depressant activity due to electron withdrawal . The methylsulfanyl group at position 5 provides weaker electron donation compared to sulfonyl (SO₂Me) groups in compounds such as 2-(2,4-dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20).
Substituent Flexibility and Bioactivity
- Thioether vs. Phenoxymethyl Substituents: The methylsulfanyl group offers less flexibility than phenoxymethyl (-OCH₂-) substituents, which enhance antibacterial activity in compounds like 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) by enabling better interaction with bacterial receptor proteins . Thioether-containing analogs, such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g), demonstrate fungicidal activity through hydrophobic interactions and hydrogen bonding, suggesting similar mechanisms for the target compound .
Anticancer Potential
- The (phenylsulfanylmethyl)phenyl motif in related oxadiazoles, such as 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, induces apoptosis in colon and breast adenocarcinoma cells . The methylsulfanyl group in the target compound may similarly modulate apoptosis pathways but with reduced potency compared to sulfone or nitro-substituted derivatives .
Antibacterial and Antifungal Activity
- Antibacterial Activity: The target compound’s methylsulfanyl group is less effective than phenoxymethyl substituents, which improve activity against Xanthomonas oryzae (MIC: 0.45 μg/mL) and Ralstonia solanacearum (MIC: 1.67 μg/mL) . Amino-substituted oxadiazoles, such as 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, show moderate antibacterial effects, indicating that electron-deficient aromatic systems may enhance activity compared to methylsulfanyl derivatives .
Antiinflammatory and Analgesic Activity
- Compounds with ketone-linked substituents, such as 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole, show significant antiinflammatory activity (e.g., 70–80% reduction in carrageenan-induced edema) but higher ulcerogenicity compared to methylsulfanyl derivatives .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: Unlike oxadiazoles with ether oxygen atoms (e.g., phenoxymethyl derivatives), the methylsulfanyl group lacks hydrogen-bond donors, which may limit interactions with target proteins .
Biological Activity
The compound 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-30-1) is part of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₆H₁₄N₂OS
- Molecular Weight : 282.36 g/mol
Structural Characteristics
The oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. The presence of methyl and methylsulfanyl groups enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole have shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that certain oxadiazole compounds could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest . The specific pathways affected include those related to Rho signaling, which is crucial in tumor progression.
Case Study: Rho/MRTF/SRF Inhibitors
A notable case study explored a class of Rho/MRTF/SRF inhibitors derived from oxadiazoles. These compounds were tested in vitro and showed potent inhibition of SRE.L activity in prostate cancer cells (PC3) . The IC50 values indicated strong efficacy at low concentrations, suggesting a promising avenue for cancer therapy.
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases.
The biological activities of 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole are attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Some derivatives may interact with cellular receptors, altering signaling cascades that lead to cell proliferation or apoptosis.
- DNA Interaction : Certain compounds show the ability to intercalate with DNA, preventing replication and transcription.
Summary of Key Studies
Pharmacokinetics
Understanding the pharmacokinetics of 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is crucial for assessing its therapeutic potential. Studies on similar compounds indicate favorable absorption and distribution characteristics, with moderate half-lives conducive to therapeutic use .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, and how is structural confirmation achieved?
Answer:
The compound is typically synthesized via cyclocondensation of substituted hydrazides with carboxylic acids or their derivatives. For example:
- Step 1: Hydrazide intermediates are prepared by treating esters (e.g., ethyl nicotinoate) with hydrazine hydrate .
- Step 2: Cyclisation is achieved using phosphorylating agents (e.g., POCl₃) to form the oxadiazole ring .
Structural confirmation methods:
- FT-IR: Validates functional groups (e.g., C=N, C-O-C).
- NMR (¹H/¹³C): Confirms substituent positions and aromatic proton environments .
- Elemental Analysis: Ensures purity and stoichiometric accuracy .
Basic: How is the biological activity (e.g., anti-inflammatory or anticancer) of this oxadiazole derivative evaluated in preclinical studies?
Answer:
- Anti-inflammatory assays:
- Anticancer assays:
Advanced: What computational approaches (e.g., DFT, molecular dynamics) are used to predict electronic properties and binding interactions?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Advanced: How can researchers address contradictions in biological activity data across studies (e.g., varying efficacy in anti-inflammatory models)?
Answer:
Key variables to analyze:
- Structural modifications: Minor changes (e.g., substituent electronegativity) significantly alter activity. For instance, 4-chlorophenyl vs. 3,4-dimethoxyphenyl groups yield 59.5% vs. 61.9% anti-inflammatory activity .
- Assay conditions: Differences in dosage (e.g., 20 mg/kg vs. 50 mg/kg) or administration routes (oral vs. intraperitoneal).
- In vitro vs. in vivo models: Metabolic stability and bioavailability in animal studies may differ from cell-based assays.
Resolution strategy:
- Dose-response studies: Establish optimal efficacy thresholds.
- Comparative SAR analysis: Use computational tools (e.g., PASS software) to predict pharmacological targets (e.g., STAT3 inhibition) and validate experimentally .
Advanced: What material science applications (e.g., scintillators, OLEDs) are explored for oxadiazole derivatives?
Answer:
- Scintillators:
- OLEDs:
- Derivatives with biphenyl groups (e.g., 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) act as electron-transport layers due to low LUMO values (~2.4 eV) .
Table 1: Key Properties for Material Applications
| Property | BPBD (Oxadiazole Derivative) | Reference |
|---|---|---|
| HOMO (eV) | 6.2 | |
| LUMO (eV) | 2.4 | |
| Melting Point (°C) | 167–169 |
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation:
- Storage:
Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
Answer:
- Key modifications:
Case Study:
Compound 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) showed 80% apoptosis induction in MDA-MB-231 cells, attributed to its thioether linkage and pyridyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
